2(1H)-Pyridinone, 5-methyl-3-nitro-4-(phenylthio)-
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Overview
Description
2(1H)-Pyridinone, 5-methyl-3-nitro-4-(phenylthio)- is a synthetic organic compound that belongs to the pyridinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-methyl-3-nitro-4-(phenylthio)- typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group into the pyridinone ring.
Methylation: Addition of a methyl group to the pyridinone ring.
Thioether Formation: Introduction of the phenylthio group through a substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 5-methyl-3-nitro-4-(phenylthio)- can undergo various chemical reactions, including:
Oxidation: Conversion of the phenylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the nitro group.
Various Substituted Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 5-methyl-3-nitro-4-(phenylthio)- depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors to alter cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyridinone, 5-methyl-3-nitro-4-(phenylthio)-: can be compared with other pyridinone derivatives such as:
Uniqueness
- Functional Groups : The presence of the phenylthio group distinguishes it from other derivatives.
- Biological Activity : Its unique combination of functional groups may confer distinct biological activities.
Properties
CAS No. |
172469-79-3 |
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Molecular Formula |
C12H10N2O3S |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
5-methyl-3-nitro-4-phenylsulfanyl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H10N2O3S/c1-8-7-13-12(15)10(14(16)17)11(8)18-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,15) |
InChI Key |
RYOFLAMAIGLWEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C(=C1SC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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